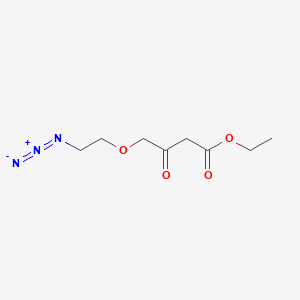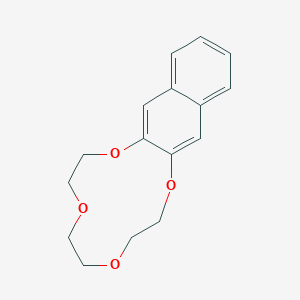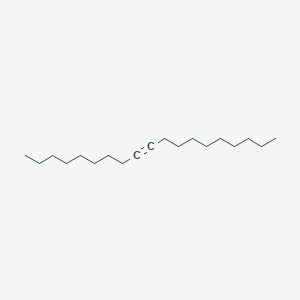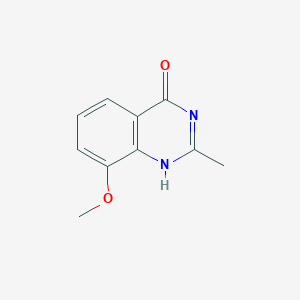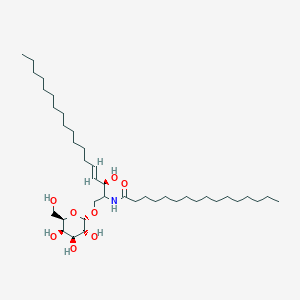
alfa-Galactosil-C16-ceramida
Descripción general
Descripción
C16 galactosylceramide (C16 GalCer) is a member of the GalCer class of neutral glycosphingolipids, which are precursors to 3’-sulfo GalCers, also known as sulfatides. GalCers are located in the endoplasmic reticulum but are also found, with 3’-sulfo GalCers, in the myelin membrane of neuronal axons. C16 GalCer can act as an alternate receptor for the HIV-1 envelope glycoprotein gp120.3
Aplicaciones Científicas De Investigación
Ligando CD1d y Activación de Células NKT
La alfa-Galactosil-C16-ceramida es un ligando potente para CD1d, una proteína del complejo mayor de histocompatibilidad (MHC) no clásica responsable de la presentación de antígenos lipídicos . Presenta lípidos a las células T asesinas naturales (NKT), estimulándolas a través del reconocimiento del receptor de células T (TCR) . Esta interacción juega un papel crucial en las respuestas inmunitarias .
Actividad Antitumoral
La this compound ha mostrado una potente actividad antitumoral en muchos modelos in vivo . Es un potente inmunoestimulante, que puede aprovecharse para el tratamiento del cáncer .
Regulación de las Células Nerviosas
Este compuesto juega un papel importante en la promoción de la regulación de las células nerviosas . Potencialmente puede utilizarse en tratamientos para trastornos neurológicos .
Regulación de las Actividades de la Proteína Kinasa C
Se ha descubierto que la this compound regula las actividades de la proteína kinasa C . Esto podría tener implicaciones en varios procesos celulares, incluido el crecimiento y la diferenciación celular .
Modulación de la Función del Receptor Hormonal
Se ha informado que la this compound puede modular la función de los receptores hormonales
Mecanismo De Acción
Target of Action
The primary target of Alpha-Galactosyl-C16-ceramide is the Invariant Natural Killer T (iNKT) cells . These cells express an invariant T cell receptor that can bind the CD1d:glycolipid complex, leading to iNKT cell activation .
Mode of Action
Alpha-Galactosyl-C16-ceramide acts as a potent activator of iNKT cells . It binds effectively to CD1d, a non-classical major histocompatibility complex (MHC) protein . The interaction between the CD1d:glycolipid complex and the invariant T cell receptor of the iNKT cell leads to the activation of iNKT cells .
Biochemical Pathways
Upon activation, iNKT cells can then activate dendritic cells . This interaction causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response . This adjuvant acts through this cellular interaction, rather than through classic pattern recognition receptor pathways .
Result of Action
The activation of iNKT cells and subsequent activation of dendritic cells lead to a strong immune response against the epitope . This immune response can have significant anti-tumor activity, as demonstrated in many in vivo models .
Action Environment
It’s worth noting that the compound was derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge agelas mauritianus . This suggests that the marine environment may play a role in the compound’s properties.
Análisis Bioquímico
Biochemical Properties
Alpha-Galactosyl-C16-ceramide plays an important role in promoting the regulation of nerve cells, regulating protein kinase C activities, and modulating the function of the hormone receptor . It is a potent activator of iNKT cells, and a model CD1d antigen . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation in both mice and humans .
Cellular Effects
Alpha-Galactosyl-C16-ceramide has significant immunostimulatory and anti-tumor activity . In combination with a peptide antigen, it is able to stimulate a strong immune response against the epitope . The CD1d:glycolipid:TCR interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .
Molecular Mechanism
The molecular mechanism of Alpha-Galactosyl-C16-ceramide involves its interaction with CD1d, a non-classical major histocompatibility complex (MHC) protein . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation . This interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .
Metabolic Pathways
Alpha-Galactosyl-C16-ceramide is produced by Bacteroides fragilis NCTC 9343, a prominent member of the human gut microbiota . The committed steps of the Bacteroides and eukaryotic sphingolipid pathways are identical
Propiedades
IUPAC Name |
N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33?,34-,35-,37+,38+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLLMIZEJJZTE-BUDJNAOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34324-89-5 | |
| Record name | N-Palmitoylgalactosylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034324895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different structural forms that N-Palmitoylgalactosylsphingosine (NPGS) can adopt, and how do these forms transition between each other?
A1: NPGS exhibits complex polymorphic behavior with multiple anhydrous and hydrated crystal forms. Anhydrous NPGS shows three lamellar crystal forms (A, B, and B') at lower temperatures and a liquid-crystal form at higher temperatures before transitioning to an isotropic liquid upon melting [, ]. Hydrated NPGS forms a stable bilayer crystal form (E) characterized by a highly ordered hydrocarbon chain packing arrangement [, ]. Interestingly, cooling hydrated NPGS from a liquid-crystalline state first forms a metastable anhydrous crystal form (A) before converting to the stable hydrated form (E) in a time- and temperature-dependent process [, ].
Q2: How does the presence of cholesterol affect the dynamics of NPGS in a bilayer model membrane?
A2: Cholesterol significantly alters the anisotropy observed in the spin-lattice relaxation of the acyl chains within NPGS bilayers, as measured by 2H NMR [, ]. This suggests that cholesterol influences the motion and orientation of the NPGS molecules within the membrane.
Q3: What is the role of the hydroxyl group in the fatty acid chain of cerebrosides?
A3: Studies comparing NPGS with and without hydroxylated fatty acid chains (HFA-CER and NFA-CER, respectively) reveal that the hydroxyl group plays a crucial role in the thermal behavior and stability of the membrane []. HFA-CER exhibits a single reversible thermal transition, while NFA-CER shows metastable behavior, suggesting a tendency for dehydration []. This indicates that the hydroxyl group in HFA-CER may contribute to maintaining membrane stability and preventing dehydration.
Q4: How does the acyl chain structure of Galactosylceramide (GalCer), a class of glycosphingolipids to which NPGS belongs, influence its interfacial interactions?
A4: The acyl chain structure significantly impacts the surface behavior of GalCer []. GalCer with long, saturated acyl chains forms condensed films. In contrast, introducing unsaturation or shortening the acyl chain leads to more expanded films, indicating weaker intermolecular interactions at the interface []. This suggests that acyl chain structure plays a crucial role in regulating the packing and interactions of GalCer molecules within membranes.
Q5: What techniques are used to study the structure and dynamics of NPGS?
A5: Several techniques are employed to investigate NPGS, including:
- Differential Scanning Calorimetry (DSC): To analyze thermal transitions and polymorphic behavior [, , ].
- X-ray Diffraction: To determine the structural arrangement of molecules within the different phases [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To study molecular dynamics and interactions, particularly 2H and 13C NMR for analyzing acyl chain behavior [, , ].
- Langmuir Film Balance: To investigate the interfacial properties of NPGS and related molecules like GalCer [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


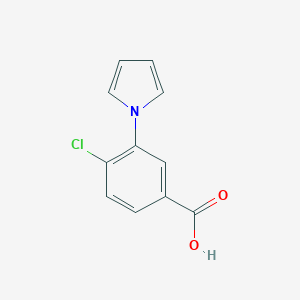

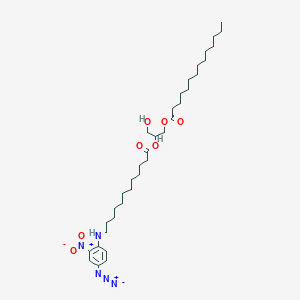
![2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
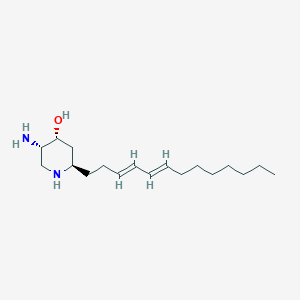
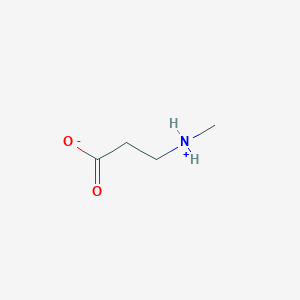
![2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B19134.png)
